molecular formula C11H16N2O2 B2691848 tert-Butyl 2-amino-3-methylisonicotinate CAS No. 2248349-22-4

tert-Butyl 2-amino-3-methylisonicotinate

Cat. No.: B2691848
CAS No.: 2248349-22-4
M. Wt: 208.261
InChI Key: UQWZYGIAUJNCRO-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-methylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a methyl group attached to the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-3-methylisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-3-methylisonicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the transesterification of methyl 2-amino-3-methylisonicotinate with tert-butyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide or sodium tert-butoxide. The reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts such as sulfonated resins can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3-methylisonicotinate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential as inhibitors of certain enzymes and receptors, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-methylisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-aminoisonicotinate
  • tert-Butyl 3-aminoisonicotinate
  • tert-Butyl 2-amino-4-methylisonicotinate

Uniqueness

tert-Butyl 2-amino-3-methylisonicotinate is unique due to the presence of both a tert-butyl group and a methyl group on the isonicotinic acid structure. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for selective reactions and the formation of diverse derivatives, enhancing its utility in research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-3-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-8(5-6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWZYGIAUJNCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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